N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide
Description
This compound belongs to the quinazoline family, characterized by a bicyclic aromatic core fused with a sulfur-containing thione group at position 2 and a 4-oxo substituent. Its structure includes:
- A 2-methoxyethyl group at position 3, contributing to solubility and steric bulk.
- A carboxamide moiety at position 7, critical for hydrogen bonding and target binding.
Properties
Molecular Formula |
C22H25N3O5S |
|---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C22H25N3O5S/c1-28-11-10-25-21(27)16-6-5-15(13-17(16)24-22(25)31)20(26)23-9-8-14-4-7-18(29-2)19(12-14)30-3/h4-7,12-13H,8-11H2,1-3H3,(H,23,26)(H,24,31) |
InChI Key |
JOFOBYLZNGALIX-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCC3=CC(=C(C=C3)OC)OC)NC1=S |
Origin of Product |
United States |
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide (referred to as compound K284-3419 ) is a quinazoline derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article aims to provide a comprehensive overview of its biological activity based on recent research findings.
Chemical Structure and Properties
Molecular Formula: C22H25N3O5S
Molecular Weight: 443.52 g/mol
IUPAC Name: this compound
CAS Number: 451466-60-7
The compound features a unique sulfanylidene moiety and methoxy substitutions that may enhance its interaction with biological targets, potentially increasing its efficacy compared to other quinazoline derivatives.
Anticancer Properties
Research indicates that quinazoline derivatives, including compound K284-3419, exhibit significant anticancer activity. Several studies have demonstrated the following:
-
Cytotoxicity Against Cancer Cell Lines:
- Compound K284-3419 has shown promising cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The compound's IC50 values indicate its potency in inhibiting cell growth .
- In a comparative study, similar quinazoline derivatives demonstrated IC50 values ranging from 0.096 μM to over 10 μM against different cancer types .
- Mechanism of Action:
Antimicrobial Activity
In addition to its anticancer properties, K284-3419 has displayed antibacterial and antifungal activities:
-
Antituberculosis Activity:
- Preliminary studies suggest that this compound exhibits inhibitory effects against Mycobacterium tuberculosis, making it a candidate for further medicinal chemistry studies aimed at developing new antituberculosis agents.
- Broad-Spectrum Antimicrobial Effects:
Case Studies and Research Findings
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a quinazoline core with multiple methoxy groups and a sulfanylidene moiety, which contributes to its unique chemical properties. The general synthetic route involves several steps:
- Formation of the Quinazoline Ring : The synthesis typically starts with the construction of the quinazoline structure through cyclization reactions involving appropriate precursors.
- Introduction of Functional Groups : Methoxy groups are introduced via methylation reactions, while the carboxamide group is formed through amidation processes.
- Final Modifications : Additional modifications may include oxidation or reduction reactions to enhance biological activity or yield.
Antimicrobial Properties
Research indicates that N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide exhibits significant antimicrobial activity. It has been shown to inhibit various pathogenic microorganisms, making it a potential candidate for developing new antimicrobial agents. Notably, it has demonstrated effectiveness against strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting its utility in treating infections caused by resistant bacteria .
Anticancer Potential
The compound has also been studied for its anticancer properties. In vitro assays have revealed that it can inhibit the growth of cancer cell lines, including breast cancer cells (MCF-7). The mechanism appears to involve inducing apoptosis and disrupting cell cycle progression . The presence of electron-donating methoxy groups enhances its interaction with biological targets, potentially increasing its efficacy against cancer cells.
Antituberculosis Activity
A particularly promising application is in the treatment of tuberculosis. The compound has been reported to possess inhibitory effects on enzymes involved in the tuberculosis pathogen's metabolism, indicating its potential as an antituberculosis agent . Its ability to form hydrogen bonds with biological targets may enhance its therapeutic effects.
Case Studies and Research Findings
Comparison with Similar Compounds
Research Findings and Gaps
- Key Similarities : Methoxy-rich side chains, carboxamide groups, and sulfur-containing moieties are recurrent in compounds with anti-inflammatory or enzyme-inhibitory effects.
- Key Differences : Core structure (quinazoline vs. coumarin) dramatically alters target selectivity.
- Gaps: No direct bioactivity data for the target compound are available in the provided evidence. Further studies should focus on kinase inhibition assays or inflammatory models.
Preparation Methods
Thioxoquinazoline Intermediate Synthesis
Dimethyl aminoterephthalate undergoes cyclization with phenyl isothiocyanate in refluxing pyridine to yield 3-phenyl-2-thioxoquinazoline-4-one. This intermediate serves as the foundation for subsequent alkylation and functionalization steps. Key parameters include:
Selective Ester Hydrolysis
The methyl ester at position 7 is selectively hydrolyzed using trimethylchlorosilane in methanol, generating 2-aminoterephthalic acid monoester. This step ensures carboxyl group availability for later amide coupling.
Side Chain Introduction
Alkylation of Thioxo Group
The thioxo group at position 2 undergoes alkylation with 2-methoxyethyl bromide under basic conditions:
Reaction Scheme :
Optimized Conditions :
N-Alkylation with Dimethoxyphenylethyl Group
The secondary amine at position 3 reacts with 2-(3,4-dimethoxyphenyl)ethyl bromide via nucleophilic substitution:
Critical Parameters :
-
Base : Triethylamine (3.0 eq)
-
Solvent : Anhydrous dichloromethane
Carboxamide Functionalization
Carboxylic Acid Activation
The hydrolyzed carboxyl group is activated using thionyl chloride (SOCl₂), forming the corresponding acid chloride:
Conditions :
-
Reflux at 70°C for 3 hours
-
Solvent: Toluene
Amide Coupling
The acid chloride reacts with ammonium isothiocyanate or benzylamine derivatives to form the carboxamide. EDCI/HOBt-mediated coupling is preferred for higher yields:
Protocol :
-
Coupling Agent : EDCI (1.5 eq), HOBt (1.2 eq)
-
Solvent : Dichloromethane
-
Temperature : 0°C → room temperature (24 hours)
Purification and Characterization
Chromatographic Methods
Analytical Data
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| EDCI-Mediated Coupling | 76 | 98 | High regioselectivity | Costly reagents |
| Thiophosgene Cyclization | 65 | 92 | Scalability | Toxicity concerns |
| Alkylation-Hydrolysis | 62 | 95 | Mild conditions | Multi-step purification |
Challenges and Optimization Strategies
Thioxo Group Stability
The thioxo moiety is prone to oxidation during synthesis. Strategies include:
Regioselective Alkylation
Competing N- versus O-alkylation is mitigated by:
Industrial-Scale Considerations
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing this quinazoline derivative, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis involves multi-step organic reactions, including nucleophilic substitution, cyclization, and functional group modifications. Key steps:
- Amide bond formation : Use coupling reagents like EDCI/HOBt in anhydrous DMF under nitrogen .
- Thiolation : Introduce the sulfanylidene group via thioetherification with Lawesson’s reagent or thiourea derivatives .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates. Monitor reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) .
- Yield improvement : Adjust stoichiometry (1:1.2 molar ratio for nucleophilic steps) and temperature (60–80°C for cyclization) .
Q. How is structural confirmation achieved for this compound?
- Methodological Answer :
- NMR spectroscopy : Analyze - and -NMR to confirm methoxy groups (δ ~3.8–4.0 ppm) and sulfanylidene (δ ~120–130 ppm for C=S) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peak (e.g., [M+H] at m/z ~520–530) .
- X-ray crystallography (if crystals form): Resolve the quinazoline backbone and substituent geometry .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases)?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to dock the compound into ATP-binding pockets of kinases (e.g., EGFR). Prioritize poses with hydrogen bonds to hinge regions (e.g., Met793) and hydrophobic interactions with methoxy groups .
- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .
- Validate predictions : Compare with experimental IC values from kinase inhibition assays .
Q. What strategies resolve contradictions between in vitro and in vivo activity data?
- Methodological Answer :
- Pharmacokinetic profiling : Assess solubility (shake-flask method) and metabolic stability (microsomal assays). Poor oral bioavailability may explain in vivo discrepancies .
- Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites (e.g., demethylation or glucuronidation) .
- Dose optimization : Adjust dosing regimens in animal models based on PK/PD modeling .
Q. How can structure-activity relationships (SAR) guide derivatization for enhanced potency?
- Methodological Answer :
- Substituent variation : Replace 3,4-dimethoxyphenyl with halogenated or bulky groups (e.g., 3-Cl, 4-CF) to modulate lipophilicity and target affinity .
- Bioisosteric replacement : Substitute the sulfanylidene group with carbonyl or sulfonyl groups to compare electronic effects .
- Functional assays : Test derivatives in enzyme inhibition (e.g., IC) and cytotoxicity (e.g., CC in HepG2 cells) .
Analytical and Experimental Design
Q. What analytical methods validate purity and stability under varying conditions?
- Methodological Answer :
- HPLC : Use a C18 column (gradient: 10–90% acetonitrile/0.1% TFA) with UV detection (λ = 254 nm). Purity >95% required for biological assays .
- Forced degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions. Monitor degradation products via LC-MS .
- Thermal stability : DSC/TGA to determine melting point (~200–220°C) and decomposition profile .
Data Interpretation and Optimization
Q. How are conflicting crystallographic and spectroscopic data reconciled?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
